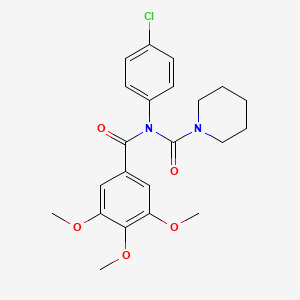

N-(4-chlorophenyl)-3,4,5-trimethoxy-N-(piperidine-1-carbonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-3,4,5-trimethoxy-N-(piperidine-1-carbonyl)benzamide is a useful research compound. Its molecular formula is C22H25ClN2O5 and its molecular weight is 432.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-chlorophenyl)-3,4,5-trimethoxy-N-(piperidine-1-carbonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C19H24ClN3O4

- Molecular Weight : 393.87 g/mol

- LogP : 4.3371 (indicating lipophilicity)

- Polar Surface Area : 49.19 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and efficacy.

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown inhibition of key enzymes involved in tumor progression and inflammation. For instance, compounds with similar piperidine structures have been reported to inhibit RET kinase activity, which is crucial in cancer cell proliferation .

- Anti-inflammatory Effects : Research indicates that related compounds exhibit significant anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess similar effects.

Case Studies and Research Findings

- Anti-cancer Activity :

- Anti-inflammatory Studies :

- Neuroprotective Effects :

Comparative Analysis

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anticonvulsant Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-3,4,5-trimethoxy-N-(piperidine-1-carbonyl)benzamide exhibit anticonvulsant properties. The underlying mechanism involves modulation of neurotransmitter systems, particularly through interactions with the GABAergic system. A patent describes the effectiveness of azole compounds containing carbamoyl groups as anticonvulsants, suggesting a potential pathway for the development of derivatives like the compound .

1.2 Antifungal Properties

The compound has been investigated for its antifungal activity. A study on related compounds demonstrated that they could be synthesized to yield derivatives with enhanced antifungal effects. These findings are particularly relevant for developing new treatments against resistant fungal strains .

Synthesis Methodologies

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including amide coupling and the introduction of methoxy groups. The synthesis can be achieved through the reaction of piperidine derivatives with appropriate benzoyl chlorides under controlled conditions.

2.2 Case Studies on Synthesis

A detailed case study outlines the synthesis of related piperidinyl compounds through a combination of nucleophilic substitution and acylation reactions. This methodology can be adapted to create variants of this compound with modified pharmacological profiles .

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological profile of this compound suggests interactions with multiple biological targets. Studies have shown that similar compounds can act as selective modulators of neurotransmitter receptors and may influence pathways involved in pain and inflammation.

3.2 Clinical Relevance

Clinical studies are beginning to explore the efficacy of such compounds in treating conditions like epilepsy and chronic pain syndromes. The specific interactions at the receptor level provide a basis for understanding their therapeutic potential and guiding further research into their clinical applications.

Data Table: Summary of Applications and Properties

Analyse Des Réactions Chimiques

Amide Coupling

-

Reagents : Amide bonds are typically formed using coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with HOBt (1-hydroxybenzotriazole hydrate) .

-

Mechanism : Benzoyl chlorides react with amines (e.g., piperidine derivatives) to form amides. For instance, in sulfonamide derivatives, ethyl piperidine-4-carboxylate undergoes amide coupling with 4-sulfamoylbenzoic acid to yield intermediates like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate .

Piperidine Derivatives Formation

-

Cyclization : Piperidine rings are often introduced via S-alkylation or multicomponent reactions . For example, thiazolo[3,2-a]pyrimidine derivatives form through one-pot reactions involving chloroacetic acid and aldehydes .

-

Substitution : Substituted piperidines (e.g., 1-phenethylpiperidin-4-yl) are synthesized via alkylation or acylation, as seen in fentanyl-related compounds .

Amide Bond Formation

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Amide coupling | EDCI, HOBt | Dry acetonitrile, reflux | 77% | |

| Piperidine coupling | Phenyl acetic acid, solvent-free fusion | 93% yield |

Cyclization and Substitution

Spectroscopic Analysis

-

IR Spectroscopy :

-

1H-NMR :

Microanalytical Data

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(26)25(17-9-7-16(23)8-10-17)22(27)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRZTERNEHCBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.